6-Chloroquinoline-3-sulfonamide
Overview
Description
6-Chloroquinoline-3-sulfonamide is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound features a quinoline ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position.
Mechanism of Action
Target of Action
6-Chloroquinoline-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the growth and survival of many organisms, including bacteria. By inhibiting this enzyme, this compound prevents the production of folic acid, thereby inhibiting bacterial growth .
Mode of Action
This compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). This competitive inhibition results in the prevention of folic acid synthesis . Without folic acid, bacteria cannot synthesize DNA, RNA, or proteins, which are necessary for growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects downstream processes, including DNA, RNA, and protein synthesis, all of which are critical for bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability, are widely distributed throughout the body, are metabolized in the liver, and are excreted in the urine . These properties may vary depending on the specific structure of the sulfonamide and the presence of any substituents .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, this compound disrupts critical cellular processes, including DNA, RNA, and protein synthesis. This disruption prevents bacteria from growing and reproducing, effectively stopping the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound . Finally, resistance mechanisms, such as the production of enzymes that degrade sulfonamides or the alteration of the target enzyme, can decrease the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
6-Chloroquinoline-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active site of target enzymes, preventing their normal function and leading to a cascade of downstream effects . This inhibition can result in the accumulation of substrates and depletion of products, ultimately affecting cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Its degradation products may also have biological activity, necessitating careful monitoring of its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For instance, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization within the cell . These interactions can influence the compound’s accumulation in certain cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-chloroquinoline with chlorosulfonic acid to form 6-chloroquinoline-3-sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide derivative .
Industrial Production Methods
Industrial production of 6-Chloroquinoline-3-sulfonamide may involve large-scale sulfonation reactions followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-3-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: The compound can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products of these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloroquinoline-3-sulfonamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological research: Used as a probe to study enzyme inhibition and protein interactions.
Industrial applications: Employed in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the sulfonamide group but shares the quinoline scaffold.
Quinoline-3-sulfonamide: Similar structure but without the chlorine substitution.
Chloroquinoline derivatives: Various derivatives with different substituents at the 3- and 6-positions.
Uniqueness
6-Chloroquinoline-3-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
6-chloroquinoline-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPYWUNAFDMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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